molecular formula C6H6ClNO2S B1590549 4-Methyl-pyridine-2-sulfonyl chloride CAS No. 341008-95-5

4-Methyl-pyridine-2-sulfonyl chloride

Cat. No. B1590549
CAS RN: 341008-95-5
M. Wt: 191.64 g/mol
InChI Key: YIQOZBGOBMKGRZ-UHFFFAOYSA-N
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Description

4-Methyl-pyridine-2-sulfonyl chloride is a chemical compound with the molecular weight of 191.64 . It is also known as 4-methyl-2-pyridinesulfonyl chloride .


Molecular Structure Analysis

The IUPAC name for 4-Methyl-pyridine-2-sulfonyl chloride is 4-methyl-2-pyridinesulfonyl chloride . The InChI code for this compound is 1S/C6H6ClNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 .


Physical And Chemical Properties Analysis

4-Methyl-pyridine-2-sulfonyl chloride is a solid compound . Its molecular weight is 191.64 .

Scientific Research Applications

Biomarker Analysis in Cancer Research

4-Methyl-pyridine-2-sulfonyl chloride is utilized in the quantitation of estrogen metabolites, which serve as crucial biomarkers for assessing cancer risks and metabolic diseases. The compound aids in the sensitive and accurate measurement of these metabolites, especially their unconjugated forms in humans .

Synthesis of Pyridinesulfonyl Derivatives

In chemical synthesis, 4-Methyl-pyridine-2-sulfonyl chloride is employed for the preparation of pyridinesulfonyl derivatives. These derivatives have various applications, including as intermediates in pharmaceuticals and agrochemicals .

Proteomics Research

This compound is a specialty product used in proteomics research. Proteomics involves the large-scale study of proteins, particularly their structures and functions .

Catalyst Preparation

4-Methyl-pyridine-2-sulfonyl chloride is involved in the preparation of magnetically recoverable nano-catalysts used in chemical reactions due to their high surface area, simple preparation, and modification advantages .

Safety and Hazards

While specific safety and hazards information for 4-Methyl-pyridine-2-sulfonyl chloride is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

Mechanism of Action

Target of Action

The primary target of 4-Methyl-pyridine-2-sulfonyl chloride is the aromatic nucleus of organic compounds . This compound acts as an electrophile, a species that seeks electrons and forms bonds with nucleophiles, which are electron-rich species .

Mode of Action

4-Methyl-pyridine-2-sulfonyl chloride interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the 4-Methyl-pyridine-2-sulfonyl chloride molecule forms a bond with the aromatic nucleus, resulting in the formation of a corresponding sulfonyl chloride .

Biochemical Pathways

The interaction of 4-Methyl-pyridine-2-sulfonyl chloride with the aromatic nucleus can lead to various biochemical pathways. One such pathway is the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance .

Pharmacokinetics

The compound’s molecular weight of 19164 suggests that it may have favorable absorption and distribution characteristics.

Result of Action

The result of the action of 4-Methyl-pyridine-2-sulfonyl chloride is the formation of a new compound with a sulfonyl chloride group . This group is highly reactive and can participate in further chemical reactions, leading to the synthesis of a wide range of organic compounds .

Action Environment

The action of 4-Methyl-pyridine-2-sulfonyl chloride can be influenced by various environmental factors. For instance, the compound is stored at -20°C to maintain its stability . Furthermore, the Suzuki–Miyaura cross-coupling reaction, in which this compound can participate, is known to be environmentally benign .

properties

IUPAC Name

4-methylpyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQOZBGOBMKGRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30485442
Record name 4-Methyl-pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-pyridine-2-sulfonyl chloride

CAS RN

341008-95-5
Record name 4-Methyl-pyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30485442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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